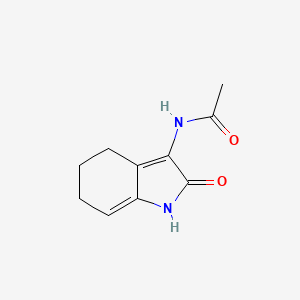

N-(2-Oxo-2,4,5,6-tetrahydro-1H-indol-3-yl)acetamide

CAS No.: 74495-91-3

Cat. No.: VC17340766

Molecular Formula: C10H12N2O2

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74495-91-3 |

|---|---|

| Molecular Formula | C10H12N2O2 |

| Molecular Weight | 192.21 g/mol |

| IUPAC Name | N-(2-oxo-1,4,5,6-tetrahydroindol-3-yl)acetamide |

| Standard InChI | InChI=1S/C10H12N2O2/c1-6(13)11-9-7-4-2-3-5-8(7)12-10(9)14/h5H,2-4H2,1H3,(H,11,13)(H,12,14) |

| Standard InChI Key | GCFJIXPVWRUJGT-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1=C2CCCC=C2NC1=O |

Introduction

Antitumor Activity

Studies have shown that related compounds in the indole-acetamide class exhibit antitumor properties by inhibiting cell proliferation in various cancer cell lines. For instance:

-

It has demonstrated efficacy against solid tumors such as colon and lung cancers .

-

The mechanism involves interference with DNA synthesis and induction of apoptosis in tumor cells.

Enzyme Inhibition

Indole derivatives are known inhibitors of kinases and other enzymes critical for cell signaling pathways:

-

Potential inhibition of Src-family kinases and Aurora kinases has been reported for similar compounds .

Other Pharmacological Effects

Preliminary research suggests that this compound may possess additional activities such as:

-

Anti-inflammatory properties.

-

Neuroprotective effects due to its structural resemblance to serotonin precursors.

5. Drug-Like Properties

Using computational tools like SwissADME, N-(2-Oxo-2,4,5,6-tetrahydro-1H-indol-3-yl)acetamide has been evaluated for drug-likeness:

| Parameter | Value |

|---|---|

| Lipinski’s Rule | Compliant |

| Solubility | Moderate |

| Bioavailability Score | ~0.55 |

These properties indicate its potential as a lead compound for drug development.

6. Research Findings

Recent studies have highlighted the versatility of this compound:

-

Structural Modifications for Enhanced Activity

-

In Vitro Evaluations

-

Toxicity Profile

-

Preliminary toxicity studies suggest low cytotoxicity toward non-cancerous cells at therapeutic doses.

-

N-(2-Oxo-2,4,5,6-tetrahydro-1H-indol-3-yl)acetamide represents a promising scaffold in medicinal chemistry due to its pharmacologically active indole core and modifiable functional groups. Further research is warranted to explore its full therapeutic potential, optimize its pharmacokinetics, and minimize side effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume